molecular formula C18H22N2O2 B1610787 (2s)-1-(9h-Carbazol-4-Yloxy)-3-(Isopropylamino)propan-2-Ol CAS No. 78859-33-3

(2s)-1-(9h-Carbazol-4-Yloxy)-3-(Isopropylamino)propan-2-Ol

Cat. No. B1610787
CAS RN: 78859-33-3
M. Wt: 298.4 g/mol
InChI Key: BQXQGZPYHWWCEB-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2s)-1-(9h-Carbazol-4-Yloxy)-3-(Isopropylamino)propan-2-Ol” is a compound that has been mentioned in the context of being a conducting polymer with carbazole as an electron donating pendant group . It can be used as a charge transporting material as it exhibits high charge carrier mobility and photochemical stability . It also has high thermal and electroluminescent properties that make it useful in organic electronics-based applications .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string OC(COC1=CC=CC2=C1C3=C(C=CC=C3)N2)CNCCOC4=CC=CC=C4OC . This indicates the presence of various functional groups including carbazole, isopropylamino, and propan-2-ol groups.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 406.47 . It’s recommended to be stored at a temperature between 2-8°C .

Scientific Research Applications

  • Carvedilol's Properties and Applications :

    • Carvedilol is a β1-, β2-, and α1-adrenoreceptor blocker with antioxidant and antiproliferative effects. This paper provides a detailed profile of Carvedilol, including its physical characteristics (UV–vis, IR, NMR, mass spectra), stability in solid state and solution phase, methods of analysis, pharmacokinetics (ADME), and synthesis (Beattie, Phadke, & Novakovic, 2013).
  • Synthesis and Bioactivity of Carvedilol Derivatives :

    • Novel 2-substituted-3,4-dihydro-1-(9H-carbazol-4-yloxy)methyl-3-(2-(2-methoxyphenoxy) ethyl)-1,3,2 λ5 -oxazaphosphole 2-oxides were synthesized from Carvedilol. These compounds exhibited moderate antifungal and antibacterial activity (Srinivasulu, Kumar, Raju, & Reddy, 2007).
  • Antifungal and Antibacterial Activity of Carbazole Hybrid Molecules :

    • Novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules were synthesized and showed potent antifungal activity against various pathogenic fungal strains and Gram-positive/negative bacteria. These compounds were also evaluated for their interaction with Mycobacterium P450DM enzyme, indicating potential as antifungal agents (Rad et al., 2016).
  • Carbazole Derivatives in Neurogenesis :

    • A derivative of Carbazole, specifically designed for increasing neurogenesis in rat neural stem cells, was studied. This derivative, unlike P7C3, promotes neurogenesis by inducing the final cell division during neural stem cell differentiation without inducing astrocytogenesis (Shin et al., 2015).
  • Facile Synthesis of Carvedilol Intermediates :

    • A new synthesis method for Carvedilol intermediates was developed, which avoids the formation of impurities and is potentially useful for the preparation of various β-amino alcohols (Naidu et al., 2010).
  • Crystal Structure of Carvedilol Solvate :

    • The crystal structure of Carvedilol dihydrogen phosphate propan-2-ol solvate was analyzed, revealing insights into its molecular configuration and intermolecular hydrogen bonds, which are essential for understanding its stability and reactivity (Chernyshev, Kukushkin, & Velikodny, 2010).
  • Carbazole Derivatives as Dynamin Inhibitors :

    • Carbazole-based compounds, including Wiskostatin, were identified as inhibitors of dynamin GTPase activity and endocytosis. This study provides insight into the off-target effects of carbazole-based compounds on biological systems, particularly affecting cytokinesis and endocytosis (Cossar et al., 2022).

Safety and Hazards

The compound is classified as Aquatic Chronic 2, Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .

properties

IUPAC Name

(2S)-1-(9H-carbazol-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-12(2)19-10-13(21)11-22-17-9-5-8-16-18(17)14-6-3-4-7-15(14)20-16/h3-9,12-13,19-21H,10-11H2,1-2H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXQGZPYHWWCEB-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC2=C1C3=CC=CC=C3N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2s)-1-(9h-Carbazol-4-Yloxy)-3-(Isopropylamino)propan-2-Ol

CAS RN

78859-33-3
Record name Carazolol, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078859333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-carazolol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07543
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (2S)-1-(9H-carbazol-4-yloxy)-3-[(propan-2-yl)amino]propan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name CARAZOLOL, (S)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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